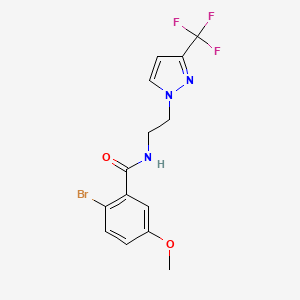

2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrF3N3O2/c1-23-9-2-3-11(15)10(8-9)13(22)19-5-7-21-6-4-12(20-21)14(16,17)18/h2-4,6,8H,5,7H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDJUKRIZJEFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves several steps:

Bromination: : Introduction of bromine onto the benzene ring.

Methoxylation: : Substitution with a methoxy group at the specified position.

Amidation: : Formation of the benzamide structure.

Pyrazole Addition: : Introduction of the pyrazole ring, including trifluoromethylation.

Key reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the proper yield and purity of the final product.

Industrial Production Methods

Scaling the synthesis to industrial production often requires optimization of the reaction conditions, such as using continuous flow reactors to maintain consistent quality. Common methods involve strategic selection of catalysts and solvents to minimize cost and maximize efficiency.

Chemical Reactions Analysis

Bromine Substitution

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

-

Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

-

Buchwald–Hartwig amination : Forms anilines using Pd catalysts and amines .

Methoxy Group Reactivity

-

Demethylation : Treated with BBr₃ in DCM to yield a phenolic derivative .

-

Electrophilic substitution : Directs incoming electrophiles to the para position due to its electron-donating nature .

Pyrazole Ring Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the pyrazole nitrogen under basic conditions .

-

Electrophilic substitution : Nitration or sulfonation occurs at the 4-position of the pyrazole ring .

Cross-Coupling Reactions

The bromine atom facilitates catalytic cross-couplings:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 70–88% | |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated benzamides | 65–75% |

Hydrolysis and Degradation

-

Amide hydrolysis : Under strong acidic (HCl/H₂O, Δ) or basic (NaOH/EtOH, reflux) conditions, the benzamide cleaves to form 2-bromo-5-methoxybenzoic acid and the corresponding amine .

-

Pyrazole ring stability : Resists hydrolysis under mild conditions but degrades in concentrated H₂SO₄ or HNO₃ .

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but participates in:

-

Radical reactions : Forms CF₃-substituted adducts under UV light with initiators like AIBN .

-

Electrophilic fluorination : Exchanges with fluorine donors (e.g., Selectfluor®) under specific conditions .

Mechanistic Insights

-

SNAr reactions : The electron-withdrawing benzamide and methoxy groups activate the aryl bromide for nucleophilic attack .

-

Pd-catalyzed couplings : Oxidative addition of the C–Br bond to Pd(0) is rate-determining .

Stability and Side Reactions

Scientific Research Applications

Chemistry

This compound can serve as an intermediate in the synthesis of more complex molecules, useful in organic synthesis and material science.

Biology

Its structure allows for potential interactions with biological macromolecules, making it a candidate for bioactive compound studies.

Medicine

Research might explore its utility in drug design, particularly in targeting specific proteins or pathways due to its unique functional groups.

Industry

In industrial applications, it might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals due to its diverse reactivity.

Mechanism of Action

The mechanism by which 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects would depend on its interaction with specific molecular targets. It could inhibit or activate pathways by binding to enzymes or receptors, altering their function. The trifluoromethyl group, in particular, might enhance binding affinity to certain proteins, making it a potent inhibitor or activator in biochemical pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Withdrawing Groups : Bromine and trifluoromethyl groups (as in the target compound) are associated with enhanced binding to hydrophobic pockets in proteins, as seen in analogues like and .

- Solubility vs. Stability : Methoxy groups (target compound) improve water solubility compared to purely lipophilic substituents (e.g., 4-methylbenzyl in ), while trifluoromethyl groups resist metabolic degradation.

Biological Activity

2-Bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom at the 2-position and a methoxy group at the 5-position of the benzene ring, alongside a trifluoromethyl-substituted pyrazole moiety. The synthesis typically involves several steps, including the reaction of bromo-substituted benzamides with derivatives of pyrazole under controlled conditions. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) to optimize yield and minimize side reactions .

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds in this class have shown promising results against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines with GI50 values indicating effective growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Significant activity |

| Compound B | SF-268 | 12.50 | Moderate activity |

| Compound C | NCI-H460 | 42.30 | Less potent |

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cancer progression. The presence of the trifluoromethyl group is believed to enhance biological activity by improving lipophilicity and metabolic stability .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Pyrazole Derivatives : A study demonstrated that pyrazole-linked compounds exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values indicating strong potential for therapeutic use .

- Antitumor Activity Evaluation : Another investigation found that certain pyrazole derivatives caused substantial apoptosis in A549 lung cancer cells, suggesting that structural modifications could enhance antitumor efficacy .

- Inhibition Studies : Research highlighted that compounds with trifluoromethyl substitutions showed improved inhibition against various kinases, which are critical in cancer signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.